molecular formula C24H27ClN4O2S B2560560 N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide CAS No. 863558-70-7

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide

Cat. No. B2560560
CAS RN: 863558-70-7
M. Wt: 471.02
InChI Key: KNDRCXDMWBFHSJ-UHFFFAOYSA-N
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Description

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide, commonly referred to as BZP, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. BZP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities. In recent years, BZP has gained significant attention due to its potential use in the treatment of a variety of diseases, including cancer and neurological disorders.

Scientific Research Applications

Transfer Hydrogenation Catalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including similar structures to the compound , have been explored for their catalytic capabilities, particularly in transfer hydrogenation reactions. These compounds, when integrated with iridium complexes, showcase high activity and selectivity in the hydrogenation of various ketones under base-free conditions. This research underscores the potential of these compounds in catalyzing significant chemical reactions, offering an efficient and environmentally friendly alternative for organic synthesis processes (Ruff et al., 2016).

Ligand for Metal Coordination

The structural versatility of N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides, closely related to the target compound, plays a crucial role in metal coordination chemistry. These compounds have been identified as prospective ligands due to their ability to adopt various conformations, facilitating hydrogen bonding and π-π interactions. This property is instrumental in developing complex materials with potential applications in catalysis, material science, and as building blocks for supramolecular structures (Jacobs et al., 2013).

Antimicrobial Agents

Research on similar sulfonamide compounds has shown significant antimicrobial activity. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This finding suggests that structurally related compounds, including the one , could serve as valuable leads in the development of new antimicrobial agents. The ability to target a wide range of bacterial strains makes these compounds particularly promising for addressing drug-resistant infections (Ijuomah et al., 2022).

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c25-22-8-10-23(11-9-22)32(30,31)27-18-24(21-7-4-12-26-17-21)29-15-13-28(14-16-29)19-20-5-2-1-3-6-20/h1-12,17,24,27H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRCXDMWBFHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide

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